molecular formula C19H40INO2 B1623408 Trimethyl(2-myristoyloxyethyl)ammonium iodide CAS No. 72742-04-2

Trimethyl(2-myristoyloxyethyl)ammonium iodide

Cat. No.: B1623408
CAS No.: 72742-04-2
M. Wt: 441.4 g/mol
InChI Key: GAVXBOJISDNUPP-UHFFFAOYSA-M
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Description

Trimethyl(2-myristoyloxyethyl)ammonium iodide is a quaternary ammonium compound with the chemical formula C19H40INO2. It is known for its surfactant properties and is used in various industrial and research applications. This compound is characterized by its ability to form micelles and interact with biological membranes, making it valuable in biochemical and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(2-myristoyloxyethyl)ammonium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method includes the reaction of myristoyl chloride with 2-(dimethylamino)ethanol to form the intermediate ester, which is then quaternized with methyl iodide to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions such as temperature, pressure, and the purity of reactants to ensure high yield and product quality. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

Trimethyl(2-myristoyloxyethyl)ammonium iodide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, which can replace the iodide ion in the compound.

    Oxidation: Oxidizing agents like hydrogen peroxide can be used under controlled conditions to modify the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield a hydroxylated derivative of the compound .

Scientific Research Applications

Trimethyl(2-myristoyloxyethyl)ammonium iodide has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the study of membrane proteins and lipid interactions due to its surfactant properties.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the formulation of personal care products and detergents

Mechanism of Action

The mechanism of action of Trimethyl(2-myristoyloxyethyl)ammonium iodide involves its interaction with biological membranes. The compound can insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications, where it targets bacterial cell membranes .

Comparison with Similar Compounds

Similar Compounds

    (Ferrocenylmethyl)trimethylammonium iodide: Another quaternary ammonium compound with similar surfactant properties.

    Cetyltrimethylammonium bromide (CTAB): Widely used in biochemical research for its ability to solubilize membrane proteins.

Uniqueness

Trimethyl(2-myristoyloxyethyl)ammonium iodide is unique due to its specific alkyl chain length and ester linkage, which confer distinct physicochemical properties compared to other quaternary ammonium compounds. These properties make it particularly effective in certain applications, such as the study of lipid-protein interactions .

Properties

IUPAC Name

trimethyl(2-tetradecanoyloxyethyl)azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H40NO2.HI/c1-5-6-7-8-9-10-11-12-13-14-15-16-19(21)22-18-17-20(2,3)4;/h5-18H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVXBOJISDNUPP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H40INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50993554
Record name N,N,N-Trimethyl-2-(tetradecanoyloxy)ethan-1-aminium iodide
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Molecular Weight

441.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72742-04-2
Record name Ethanaminium, N,N,N-trimethyl-2-[(1-oxotetradecyl)oxy]-, iodide (1:1)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethyl(2-myristoyloxyethyl)ammonium iodide
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Record name NSC97303
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Record name N,N,N-Trimethyl-2-(tetradecanoyloxy)ethan-1-aminium iodide
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Record name Trimethyl(2-myristoyloxyethyl)ammonium iodide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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